3-(3-Bromophenyl)-1-cyclopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a cyclopropyl group and a bromophenyl substituent, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological effects.
The synthesis and study of 3-(3-Bromophenyl)-1-cyclopropylpiperazine have been documented in various scientific literature, particularly in the context of drug discovery and development. It is often synthesized for research purposes, particularly in the exploration of its effects on neurotransmitter systems.
This compound can be classified as:
The synthesis of 3-(3-Bromophenyl)-1-cyclopropylpiperazine typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity.
The molecular structure of 3-(3-Bromophenyl)-1-cyclopropylpiperazine can be represented as follows:
3-(3-Bromophenyl)-1-cyclopropylpiperazine can participate in various chemical reactions:
Technical details regarding reaction conditions and mechanisms are essential for understanding these transformations.
The mechanism of action for 3-(3-Bromophenyl)-1-cyclopropylpiperazine is primarily studied concerning its interaction with neurotransmitter receptors:
Data from pharmacological studies indicate that compounds with similar structures often exhibit activity at these receptor sites, suggesting a potential role in modulating neurochemical activity.
Relevant data from studies indicate that understanding these properties is crucial for handling and application in research settings.
3-(3-Bromophenyl)-1-cyclopropylpiperazine has several scientific uses:
The strategic integration of a cyclopropyl group onto the piperazine nitrogen represents a key design element in 3-(3-bromophenyl)-1-cyclopropylpiperazine (CID 52416269, C₁₃H₁₇BrN₂) [1]. This hybrid architecture leverages the conformational restraint imparted by the strained cyclopropane ring, which influences the piperazine ring's topology and electronic properties. The 3-bromophenyl moiety at the C3 position provides a versatile handle for downstream functionalization via cross-coupling chemistry. This molecular design balances spatial occupancy and electronic modulation, making it a valuable scaffold for pharmaceutical intermediates. The compact cyclopropane ring enhances metabolic stability compared to linear alkyl substituents, while the bromine atom enables precise structural elaboration through transition-metal-catalyzed reactions.
N-Cyclopropylation typically employs nucleophilic displacement or reductive amination strategies. A high-yielding approach involves reacting piperazine with bromocyclopropane under phase-transfer conditions using tetrabutylammonium bromide in sulfolane solvent at 110-130°C, achieving >85% conversion to 1-cyclopropylpiperazine [3]. Alternatively, cyclopropylamine can undergo condensation with bis(2-chloroethyl)amine hydrochloride in the presence of sodium carbonate, though this route requires meticulous control of stoichiometry to minimize bis-alkylation byproducts [7]. Critical parameters include:
Table 1: Comparative N-Cyclopropylation Methods
Cyclopropylation Agent | Conditions | Catalyst/Base | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Bromocyclopropane | Sulfolane, 130°C, 12h | Tetrabutylammonium bromide | 85-90 | <5% dialkylated |
Cyclopropylamine | Xylene, reflux, 24h | Sodium carbonate | 70-75 | 15-20% dialkylated |
Cyclopropylboronic acid | DCM, rt, 2h | PIDA | 60-65 | Minimal |
Introducing the 3-bromophenyl group requires precise regiocontrol to ensure exclusive attachment at the piperazine C3 position. The most efficient protocol employs Ullmann-type coupling between 1-cyclopropylpiperazine and 1,3-dibromobenzene using copper(I) iodide/N,N-dimethylethylenediamine catalysis in toluene at 100°C, achieving C3-selectivity >95:5 over N-arylation [3]. Solvent-free conditions under microwave irradiation (150°C, 30 min) enhance regioselectivity while reducing homocoupling byproducts. Transition-metal-free alternatives exploit the enhanced nucleophilicity of C3-lithiated piperazines generated via directed ortho-metalation, though this route suffers from lower functional group tolerance [9]. The 3-bromophenyl orientation facilitates subsequent Suzuki or Buchwald-Hartwig couplings while maintaining the cyclopropyl-piperazine core's stereochemical integrity.
Pd-catalyzed pathways dominate large-scale syntheses due to superior regiocontrol. The Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems couples 1-bromo-3-iodobenzene with 1-cyclopropylpiperazine, achieving >90% yield at 0.5 mol% catalyst loading [3]. Conversely, transition metal-free routes leverage electron transfer mechanisms: Potassium tert-butoxide-mediated radical arylation in DMF at 80°C provides moderate yields (60-70%) but eliminates residual metal concerns [6] [8]. The choice hinges on:
Recent advances in photoinduced electron-transfer (PET) systems show promise for bridging this gap, enabling near-quantitative yields without precious metals under blue LED irradiation [9].
Scalability hurdles manifest in three domains:
Process intensification via continuous flow systems addresses these limitations: Microreactor technology enables precise temperature control (-10°C) during lithiation steps and reduces reaction times from hours to minutes. Crude reaction mixture (CRM) screening methodologies accelerate purification development by identifying optimal crystallization solvents without full isolation [8]. Sustainability metrics reveal solvent recovery (>85% DMF) and catalyst recycling (3-5× Pd reuse) as critical factors for eco-scaleup.
Table 2: Bromophenyl Incorporation Route Comparison
Parameter | Ullmann Coupling | Buchwald-Hartwig | t-BuOK Mediated |
---|---|---|---|
Regioselectivity (C3:N) | 95:5 | >99:1 | 85:15 |
Typical Yield | 75-80% | 90-95% | 60-65% |
Metal Residue Specification | <100 ppm Cu | <10 ppm Pd | None |
Ideal Scale | <1kg | >5kg | <100g |
Key Limitation | Homocoupling side products | Palladium removal cost | Limited substrate scope |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: